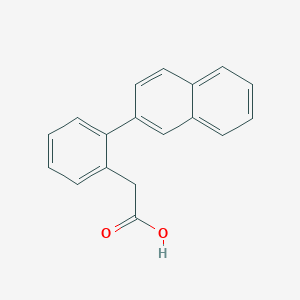
2-(2-(Naphthalen-2-yl)phenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Naphthalen-2-yl)phenyl)essigsäure ist eine organische Verbindung, die zur Klasse der aromatischen Carbonsäuren gehört. Diese Verbindung enthält ein Naphthalinringsystem, das an eine Phenylgruppe gebunden ist, die wiederum mit einer Essigsäureeinheit verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2-(Naphthalen-2-yl)phenyl)essigsäure beinhaltet typischerweise die Reaktion von Naphthalinderivaten mit Phenylessigsäurederivaten. Ein gängiges Verfahren umfasst die Friedel-Crafts-Acylierung von Naphthalin mit Phenylacetylchlorid in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid (AlCl3). Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern.
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(2-(Naphthalen-2-yl)phenyl)essigsäure kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um hochreine Verbindungen zu erhalten, die für industrielle Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Reaktionstypen
2-(2-(Naphthalen-2-yl)phenyl)essigsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können an den Naphthalin- oder Phenylringen auftreten und zur Bildung substituierter Derivate führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl2, Br2) und Nitriermittel (HNO3) werden unter kontrollierten Bedingungen eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Naphthochinonen führen, während Reduktion Alkohole oder Kohlenwasserstoffe erzeugen kann. Substitutionsreaktionen führen zu verschiedenen substituierten aromatischen Verbindungen.
Wissenschaftliche Forschungsanwendungen
2-(2-(Naphthalen-2-yl)phenyl)essigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein für die Synthese komplexer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Forschungen untersuchen ihr Potenzial als pharmazeutisches Zwischenprodukt und ihre Rolle in der Arzneimittelentwicklung.
Industrie: Sie wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 2-(2-(Naphthalen-2-yl)phenyl)essigsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann sie bestimmte Enzyme hemmen, die an Stoffwechselwegen beteiligt sind, oder mit zellulären Rezeptoren interagieren, um spezifische biologische Reaktionen zu induzieren.
Wirkmechanismus
The mechanism of action of 2-(2-(Naphthalen-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phenylessigsäure: Ein einfacherer Analog mit einer Phenylgruppe, die an eine Essigsäureeinheit gebunden ist.
Naphthalinessigsäure: Enthält einen Naphthalinring, der an eine Essigsäuregruppe gebunden ist.
Indol-3-essigsäure: Ein Pflanzenhormon mit einer Indolringstruktur.
Einzigartigkeit
2-(2-(Naphthalen-2-yl)phenyl)essigsäure ist aufgrund ihrer kombinierten Naphthalin- und Phenylstrukturen einzigartig, die ihr besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H14O2 |
|---|---|
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
2-(2-naphthalen-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C18H14O2/c19-18(20)12-15-7-3-4-8-17(15)16-10-9-13-5-1-2-6-14(13)11-16/h1-11H,12H2,(H,19,20) |
InChI-Schlüssel |
FGGXUGNVPXUMKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




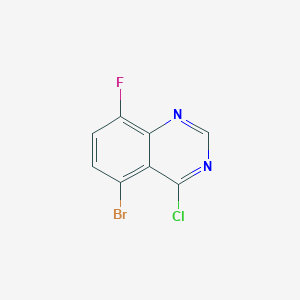




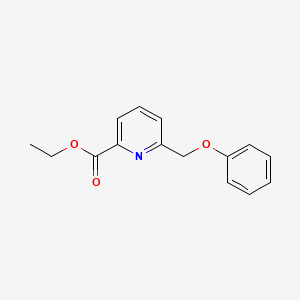
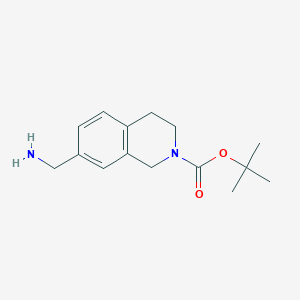
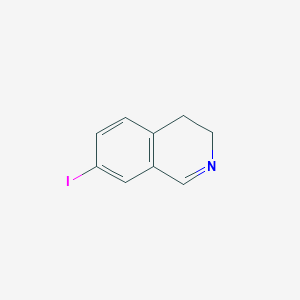


![3-(Benzo[d][1,3]dioxol-5-yl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B11857846.png)
![2-Iodobenzo[d]oxazol-4-amine](/img/structure/B11857848.png)
